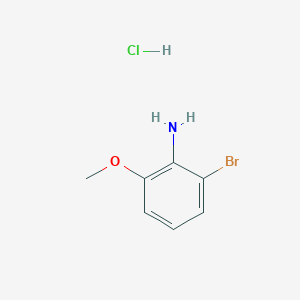

2-Bromo-6-methoxyaniline hydrochloride

Description

BenchChem offers high-quality 2-Bromo-6-methoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCVFGXIGAEFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-6-methoxyaniline Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Bromo-6-methoxyaniline hydrochloride, a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. As a substituted aniline, its unique structural arrangement of bromo and methoxy functional groups offers a versatile platform for constructing novel compounds with significant biological and chemical properties.

Core Chemical Identity and Physicochemical Properties

2-Bromo-6-methoxyaniline hydrochloride is the salt form of the parent compound, 2-Bromo-6-methoxyaniline. The hydrochloride form is often preferred in laboratory and industrial settings due to its enhanced stability and solubility in aqueous media, which facilitates handling and subsequent chemical reactions.

While a specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases, it is commonly referenced by the CAS number of its free base form, 5473-01-8 [1][2][3][4][5].

Chemical Structure:

The chemical structure of 2-Bromo-6-methoxyaniline features a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and an amino group (-NH₂). The "2" and "6" in its name denote the positions of the bromine and methoxy groups relative to the amino group, respectively[6].

Caption: Chemical structure of 2-Bromo-6-methoxyaniline.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of the free base, 2-Bromo-6-methoxyaniline. The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents.

| Property | Value | Source(s) |

| CAS Number | 5473-01-8 | [1][3][4][5] |

| Molecular Formula | C₇H₈BrNO | [4][6][7] |

| Molecular Weight | 202.05 g/mol | [3][4][6][7] |

| Appearance | Solid | [3] |

| Boiling Point | 251.3 °C at 760 mmHg | [5] |

| Flash Point | 105.8 °C | [5] |

| Purity | ≥98% | [4][5] |

Synthesis and Manufacturing

The synthesis of 2-Bromo-6-methoxyaniline typically involves the selective bromination of a methoxyaniline precursor. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.

General Synthesis Pathway:

A common synthetic route starts with 2-methoxyaniline (o-anisidine). The amino group's activating effect directs the bromination to the positions ortho and para to it. To achieve the desired 2-bromo-6-methoxy substitution pattern, careful control of reaction conditions is necessary. An alternative approach involves the nitration of 2,6-dimethoxyaniline, followed by bromination and demethylation[6].

The conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol or ether, followed by crystallization[8].

Caption: Generalized synthesis workflow for 2-Bromo-6-methoxyaniline hydrochloride.

Exemplary Synthesis Protocol:

-

Step 1: Synthesis of 2-Bromo-6-methoxyaniline (Free Base)

-

Dissolve 2-methoxyaniline in a suitable solvent (e.g., acetic acid).

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS), while maintaining a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction and neutralize the acid.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-Bromo-6-methoxyaniline.

-

-

Step 2: Preparation of 2-Bromo-6-methoxyaniline Hydrochloride

-

Dissolve the purified 2-Bromo-6-methoxyaniline in a minimal amount of a suitable solvent like ethanol.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 2-Bromo-6-methoxyaniline hydrochloride.

-

Applications in Research and Drug Development

The strategic placement of the bromo and methoxy groups makes 2-Bromo-6-methoxyaniline a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the methoxy and amino groups can be further modified or participate in directing other reactions.

Role as a Pharmaceutical Intermediate:

2-Bromo-6-methoxyaniline is a key precursor in the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals[6]. Its derivatives have been investigated for various therapeutic applications, including:

-

Anticonvulsant and Anti-inflammatory Agents: The scaffold of 2-Bromo-6-methoxyaniline has been utilized in the development of novel compounds with potential anticonvulsant and anti-inflammatory properties[6].

-

Antitumor Agents: It serves as a starting material for the synthesis of bromoindazole derivatives, which have shown promise as potential antitumor agents[6].

-

Enzyme Inhibition: Research has indicated that 2-Bromo-6-methoxyaniline can act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism[6]. This property is crucial to consider in drug design to avoid potential drug-drug interactions.

Applications in Materials Science:

Beyond pharmaceuticals, derivatives of 2-Bromo-6-methoxyaniline have been explored for their potential in materials science. For instance, they have been used in the synthesis of photoluminescent materials with potential applications in organic light-emitting diodes (OLEDs)[6].

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Bromo-6-methoxyaniline and its hydrochloride salt.

Hazard Identification:

The free base, 2-Bromo-6-methoxyaniline, is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects[3]. The hydrochloride salt is expected to have a similar hazard profile.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects)[3].

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and dark place in a tightly sealed container[4][5].

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

2-Bromo-6-methoxyaniline hydrochloride is a strategically important chemical intermediate with broad applications in drug discovery and materials science. Its versatile chemical nature, stemming from the presence of bromo, methoxy, and amino functionalities, allows for the efficient synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

PrepChem.com. Step (4) Preparation of 2-Bromo-6,7,8,9-tetrahydro-8,8,10-trimethyl-9-(1-pyrrolidinyl)-pyrido[1,2-a]indole Hydrochloride. [Link]

-

PubChem. 2-Bromo-6-methoxyaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5473-01-8|2-Bromo-6-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-6-methoxyaniline | 5473-01-8 [sigmaaldrich.com]

- 6. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]

- 7. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

Navigating the Solubility Landscape of 2-Bromo-6-methoxyaniline Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: Understanding the Physicochemical Profile of 2-Bromo-6-methoxyaniline Hydrochloride

2-Bromo-6-methoxyaniline hydrochloride (CAS No: 861084-02-8) is a halogenated aniline derivative that serves as a valuable intermediate in organic synthesis, particularly in the realm of pharmaceutical research.[1] Its molecular structure, featuring a bromine atom and a methoxy group on the aniline ring, presents a unique combination of functionalities that are instrumental in the development of novel bioactive molecules.[2] The hydrochloride salt form of this compound is specifically designed to enhance its solubility in polar solvents, a critical attribute for its handling and reactivity in aqueous or mixed-phase reaction systems.[1]

This technical guide provides an in-depth exploration of the solubility characteristics of 2-Bromo-6-methoxyaniline hydrochloride. As direct, quantitative solubility data for this specific salt is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in various solvent systems. A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery and development, influencing everything from reaction kinetics to bioavailability.

Core Physicochemical Properties

A solid understanding of the parent compound, 2-Bromo-6-methoxyaniline (CAS: 5473-01-8), provides a baseline for predicting the behavior of its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [2][3] |

| Molecular Weight | 202.05 g/mol | [2][3] |

| Appearance | Solid | |

| CAS Number (Free Base) | 5473-01-8 | |

| CAS Number (Hydrochloride) | 861084-02-8 | [1] |

The conversion of the basic amine to its hydrochloride salt is a common strategy in pharmaceutical chemistry to improve aqueous solubility.[4] The protonation of the amino group leads to the formation of an ammonium salt, which can more readily participate in hydrogen bonding with water molecules.[5]

The Critical Role of pH in the Solubility of Amine Hydrochlorides

The solubility of 2-Bromo-6-methoxyaniline hydrochloride is expected to be highly dependent on the pH of the aqueous medium. As a salt of a weak base, its solubility will generally increase in acidic conditions.[6] This is due to the common ion effect and Le Chatelier's principle. In an acidic solution, the excess hydrogen ions will suppress the dissociation of the protonated amine, thereby shifting the equilibrium towards the more soluble, ionized form.[7] Conversely, in neutral or basic solutions, the protonated amine can deprotonate to form the less soluble free base, potentially leading to precipitation.

Therefore, the determination of a pH-solubility profile is crucial for understanding the behavior of this compound in various biological and experimental environments.

Experimental Determination of Solubility: Protocols and Methodologies

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[8][9] This method is recommended by regulatory bodies for its reliability.[9] For earlier stages of drug discovery where speed and material conservation are critical, kinetic solubility assays are often employed.[10][11][12]

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-Bromo-6-methoxyaniline hydrochloride.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

2-Bromo-6-methoxyaniline hydrochloride

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, etc.)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.

Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, it is critical to buffer them to maintain a constant pH throughout the experiment. The World Health Organization (WHO) recommends determining the pH-solubility profile over a range of pH 1.2 to 6.8.[9]

-

Addition of Excess Compound: Add an excess amount of 2-Bromo-6-methoxyaniline hydrochloride to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the containers in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining fine particles.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with an appropriate solvent and analyze the concentration using a validated analytical method such as HPLC.

-

Data Analysis: Calculate the solubility in units such as mg/mL or µg/mL. For pH-dependent studies, plot the solubility as a function of pH.

Diagram of the Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to rank compounds.[10][11][12] These methods measure the concentration at which a compound, dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[10][12]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.

Methodology Overview:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-Bromo-6-methoxyaniline hydrochloride in DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer in a microtiter plate.

-

Precipitation Detection: Incubate for a short period (e.g., 1-2 hours) and then measure the amount of precipitate formed. This can be done using techniques like nephelometry (light scattering) or by analyzing the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[12][13]

Diagram of the Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Safety and Handling of Bromoaniline Derivatives

As with all bromoaniline derivatives, 2-Bromo-6-methoxyaniline hydrochloride should be handled with appropriate safety precautions. Bromoanilines can be harmful if swallowed, in contact with skin, or if inhaled.[14][15] They can cause skin and eye irritation.[15]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields

-

Chemical-resistant gloves

-

Lab coat

-

Use in a well-ventilated area or under a chemical fume hood.[14]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[16][17]

-

In case of eye contact: Rinse cautiously with water for several minutes.[16][17]

-

If inhaled: Move the person into fresh air.[17]

Always consult the material safety data sheet (MSDS) for the specific compound before handling.

Conclusion

While specific, publicly available solubility data for 2-Bromo-6-methoxyaniline hydrochloride is limited, this guide provides the necessary theoretical framework and practical, detailed protocols for its determination. A comprehensive understanding of the solubility of this key pharmaceutical intermediate is essential for its effective use in drug discovery and development. By employing the methodologies outlined herein, researchers can generate the critical data needed to advance their research and development programs. The principles of pH-dependent solubility for amine hydrochlorides and the established experimental procedures offer a robust pathway to characterizing this important compound.

References

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. (n.d.). Retrieved from [Link]

-

ADME Solubility Assay. BioDuro. (n.d.). Retrieved from [Link]

-

Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025, August 7). Retrieved from [Link]

-

4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (n.d.). Retrieved from [Link]

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Retrieved from [Link]

-

4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No. Loba Chemie. (2016, May 6). Retrieved from [Link]

-

BCS Guideline for solubility and Dissolution.pptx. Slideshare. (n.d.). Retrieved from [Link]

-

2-Bromo-6-methoxyaniline. PubChem. (n.d.). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (n.d.). Retrieved from [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. (2013, April 2). Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. (n.d.). Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). Retrieved from [Link]

-

4-Bromoanilinium chloride. (n.d.). Retrieved from [Link]

-

Annex 4. World Health Organization (WHO). (n.d.). Retrieved from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. (2020, February 10). Retrieved from [Link]

-

Why do amines dissolve in hydrochloric acid? Quora. (2017, March 1). Retrieved from [Link]

-

4-bromoaniline. Solubility of Things. (n.d.). Retrieved from [Link]

-

pH and Solubility. AP Chem | Fiveable. (n.d.). Retrieved from [Link]

-

4-Bromoaniline. PubChem. (n.d.). Retrieved from [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. (n.d.). Retrieved from [Link]

-

4-Bromoaniline. Wikipedia. (n.d.). Retrieved from [Link]

-

Amine. Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride) | Kuujia.com [kuujia.com]

- 2. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]

- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 7. fiveable.me [fiveable.me]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. who.int [who.int]

- 10. asianpubs.org [asianpubs.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 15. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 16. technopharmchem.com [technopharmchem.com]

- 17. lobachemie.com [lobachemie.com]

Spectroscopic Data for 2-Bromo-6-methoxyaniline Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 2-Bromo-6-methoxyaniline hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation, purity assessment, and quality control.

Introduction: The Analytical Imperative

2-Bromo-6-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in organic synthesis, particularly in the fields of pharmaceuticals and materials science.[1][2] Its structure, featuring a bromine atom, a methoxy group, and an amine salt on an aromatic ring, presents a unique electronic environment. Accurate structural confirmation and purity verification are paramount for its application in complex synthetic pathways. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring its identity and quality. This guide explains the expected spectral features and provides field-proven protocols for data acquisition.

The hydrochloride salt form is often used to enhance the stability and solubility of the parent amine.[3] This guide will focus on the spectral characteristics of this salt, highlighting the key differences from its free base form.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The hydrochloride salt is formed by the protonation of the amino group.

-

IUPAC Name: 2-bromo-6-methoxyanilinium chloride

-

Molecular Formula: C₇H₉BrClNO

-

Molecular Weight: 238.51 g/mol

The structure incorporates several key features that dictate its spectroscopic behavior:

-

A trisubstituted benzene ring.

-

An electron-donating methoxy group (-OCH₃).

-

An electron-withdrawing bromine atom (-Br).

-

An anilinium ion (-NH₃⁺), which is strongly electron-withdrawing.

Caption: Structure of 2-Bromo-6-methoxyaniline Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For aniline hydrochlorides, selecting a suitable deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar salts and its high boiling point.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The protonation of the amine to an anilinium ion (-NH₃⁺) causes a significant downfield shift for the amine protons and adjacent aromatic protons due to the increased electron-withdrawing nature of the nitrogen.

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-methoxyaniline Hydrochloride in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 3H | -NH₃⁺ | Protons on positively charged nitrogen are highly deshielded and exchange with trace water, leading to a broad signal. |

| ~7.4 - 7.6 | Triplet (t) | 1H | Ar-H (para to Br) | Experiences deshielding from both the -NH₃⁺ and -Br groups. Coupled to two adjacent aromatic protons. |

| ~7.2 - 7.4 | Doublet (d) | 1H | Ar-H (ortho to Br) | Primarily influenced by the adjacent bromine atom and deshielded by the -NH₃⁺ group. |

| ~7.0 - 7.2 | Doublet (d) | 1H | Ar-H (ortho to OCH₃) | Influenced by the adjacent methoxy group and deshielded by the -NH₃⁺ group. |

| ~3.9 | Singlet (s) | 3H | -OCH₃ | Aliphatic protons of the methoxy group, appearing as a sharp singlet as they have no adjacent proton neighbors. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-methoxyaniline Hydrochloride in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 - 152 | C-OCH₃ | Aromatic carbon attached to the highly electronegative oxygen, significantly deshielded. |

| ~130 - 135 | C-NH₃⁺ | Carbon attached to the positively charged nitrogen is deshielded. |

| ~125 - 130 | Ar-CH | Aromatic CH carbons, with their exact shifts determined by the combined electronic effects of all substituents. |

| ~115 - 120 | Ar-CH | Aromatic CH carbons. |

| ~110 - 115 | Ar-CH | Aromatic CH carbons. |

| ~105 - 110 | C-Br | Carbon attached to bromine; the "heavy atom effect" of bromine can cause a more upfield shift than expected. |

| ~56 - 60 | -OCH₃ | Aliphatic carbon of the methoxy group. |

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to ensure homogeneity. Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Interpretation

The IR spectrum of 2-Bromo-6-methoxyaniline hydrochloride will show characteristic absorption bands corresponding to its functional groups. The most telling feature will be the broad absorptions in the N-H stretching region, which are indicative of the anilinium (-NH₃⁺) salt.

Table 3: Key IR Absorption Bands for 2-Bromo-6-methoxyaniline Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2800 - 3000 | N-H Stretch | Ammonium Salt (-NH₃⁺) | Strong, Broad |

| 2950 - 2850 | C-H Stretch | Aliphatic (-OCH₃) | Medium |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ | Strong |

| 1100 - 1000 | C-N Stretch | Ar-NH₃⁺ | Medium |

| 600 - 500 | C-Br Stretch | Aryl Bromide | Medium-Weak |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet technique is a common method for analyzing solid samples.[4][5] Causality: The solid sample is ground with potassium bromide (KBr), which is transparent in the mid-IR range, and pressed into a thin, translucent pellet. This allows the IR beam to pass through the sample for analysis.[6][7] A key consideration for hydrochloride salts is the potential for halogen exchange with KBr. To create a self-validating system, it is advisable to use potassium chloride (KCl) as the matrix to avoid this issue.[6]

Caption: Workflow for FT-IR Sample Preparation (KCl Pellet).

-

Grinding: Finely grind 1-2 mg of 2-Bromo-6-methoxyaniline hydrochloride with approximately 100-200 mg of dry, IR-grade potassium chloride (KCl) using an agate mortar and pestle.[5]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KCl pellet in the sample holder and acquire the IR spectrum.

An alternative, modern approach is Attenuated Total Reflectance (ATR) FT-IR, which requires minimal sample preparation—the solid is simply placed on the ATR crystal and pressure is applied.[5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

MS Spectral Interpretation

For a salt like 2-Bromo-6-methoxyaniline hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is ideal.[3] In positive ion mode (ESI+), the analysis will detect the protonated free base, [C₇H₈BrNO + H]⁺, as the hydrochloride portion is lost.

The most distinctive feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum:

-

[M+H]⁺ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

[M+H+2]⁺ peak: Corresponding to the molecule containing the ⁸¹Br isotope, appearing two mass units higher.

These two peaks will have almost equal intensity, providing a definitive signature for the presence of a single bromine atom.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Rationale |

| ~202.0 | [M(⁷⁹Br)+H]⁺ | Molecular ion peak for the free base containing the ⁷⁹Br isotope, protonated. The exact mass is 200.97893 Da for the neutral free base.[8] |

| ~204.0 | [M(⁸¹Br)+H]⁺ | Molecular ion peak for the free base containing the ⁸¹Br isotope, protonated. This peak will be of nearly equal intensity to the m/z 202 peak. |

Experimental Protocol: Mass Spectrometry Analysis

Caption: Workflow for ESI-MS Analysis.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[3]

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of 2-Bromo-6-methoxyaniline hydrochloride is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, particularly the diagnostic anilinium salt stretches, and mass spectrometry verifies the molecular weight and confirms the presence of bromine through its characteristic isotopic pattern. Together, these techniques provide a robust and definitive analytical profile essential for quality assurance in research and development.

References

-

Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

PubChem. (n.d.). Aniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]

- 2. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Synthesis and Characterization of 2-Bromo-6-methoxyaniline Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methoxyaniline and its hydrochloride salt are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the bromo, methoxy, and amino groups on the aniline scaffold provides a versatile platform for a variety of coupling reactions and further functionalization.[1][2] This guide provides a comprehensive overview of a robust and reproducible synthetic pathway to 2-Bromo-6-methoxyaniline, starting from 2-methoxyaniline, and its subsequent conversion to the more stable hydrochloride salt. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed, step-by-step experimental protocol, and outline a full suite of characterization techniques required to verify the structure, purity, and identity of the final product. This document is intended to serve as a practical resource for scientists and researchers, ensuring scientific integrity through validated protocols and authoritative references.

Introduction: The Strategic Importance of 2-Bromo-6-methoxyaniline Hydrochloride

Substituted anilines are foundational building blocks in modern organic synthesis. Among them, 2-Bromo-6-methoxyaniline (CAS No: 5473-01-8) stands out due to its unique trifunctional nature.[3][4] The nucleophilic amino group, the electron-donating methoxy group, and the synthetically versatile bromine atom offer multiple, distinct reaction sites. This allows chemists to construct complex molecular architectures with high precision.[1]

The primary applications for this intermediate are found in the development of novel active pharmaceutical ingredients (APIs) and other high-value fine chemicals.[2] The bromine atom is particularly valuable as it readily participates in cornerstone carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] These reactions are fundamental to building the core scaffolds of many therapeutic agents.[2]

While the free base is the direct product of synthesis, it is often converted to its hydrochloride salt for practical applications. The hydrochloride form typically offers enhanced stability, improved solubility in aqueous media, and superior handling and crystallization properties, which are highly advantageous for storage, formulation, and downstream processing.[5]

Synthesis Methodology

The synthesis of 2-Bromo-6-methoxyaniline is achieved via the regioselective electrophilic aromatic substitution of 2-methoxyaniline. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Overall Synthetic Scheme

Mechanistic Rationale & Field Insights

The synthesis hinges on the controlled bromination of the 2-methoxyaniline starting material. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho-, para-directing groups. In this substrate, the position para to the amino group is occupied by the methoxy group, and the position para to the methoxy group is occupied by the amino group. This leaves the ortho positions as the most reactive sites for electrophilic substitution.

The choice of bromine in an acetic acid solvent system is a well-established method for the bromination of activated aromatic rings.[6] Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, increasing its electrophilicity. The reaction is typically performed at a reduced temperature (e.g., 10°C) to control the reaction rate and minimize the formation of poly-brominated side products, ensuring high regioselectivity for the desired 2-bromo isomer.[5][6]

Visual Synthesis Workflow

Caption: Workflow for the synthesis of 2-Bromo-6-methoxyaniline Hydrochloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-methoxyaniline (Free Base) [6]

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL). Cool the solution to 10°C using an ice bath.

-

Bromination: Prepare a solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL). Add this bromine solution dropwise to the cooled 2-methoxyaniline solution over a period of 10 minutes, ensuring the internal temperature is maintained at 10°C.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 10°C for an additional 10 minutes.

-

Workup: Remove the solvent via rotary evaporation. Dissolve the resulting residue in ethyl acetate.

-

Extraction & Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane (55:45) eluent system to yield pure 2-bromo-6-methoxyaniline.

Protocol 2: Formation of 2-Bromo-6-methoxyaniline Hydrochloride [5]

-

Dissolution: Dissolve the purified 2-Bromo-6-methoxyaniline free base in a suitable solvent such as diethyl ether or isopropanol.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) to the dissolved free base.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing & Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum to obtain the final 2-Bromo-6-methoxyaniline hydrochloride.

Safety & Handling

2-Bromo-6-methoxyaniline and its precursors are hazardous chemicals that require strict safety protocols.[3][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 standards, and a lab coat.[8][9]

-

Engineering Controls: Conduct all handling and synthesis steps within a certified chemical fume hood to ensure adequate ventilation and avoid inhalation of dust, fumes, or vapors.[7][10] Eyewash stations and safety showers must be readily accessible.[8]

-

Handling: Avoid all personal contact, including skin contact and inhalation.[10][11] Do not eat, drink, or smoke in the laboratory area.[7] Wash hands thoroughly after handling.[8]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7] It may be light-sensitive and should be protected from light.[7]

-

Spill & Disposal: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.[10] Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]

Characterization of 2-Bromo-6-methoxyaniline Hydrochloride

A comprehensive suite of analytical techniques is required to unambiguously confirm the structure, identity, and purity of the synthesized product.

Physicochemical and Spectroscopic Data Summary

| Property | Value / Expected Data | Source(s) |

| Chemical Formula | C₇H₈BrNO | [2][4] |

| Molecular Weight | 202.05 g/mol | [2][4][12] |

| CAS Number | 5473-01-8 (Free Base) | [3][4] |

| Appearance | Solid | [4] |

| ¹H NMR (CDCl₃) | Expected: 3H singlet (~3.9 ppm, -OCH₃), broad singlet (NH₂), 3H multiplet system in aromatic region (6.5-7.5 ppm) | [13][14] |

| ¹³C NMR (CDCl₃) | Expected: ~8 signals including -OCH₃ carbon (~56 ppm) and 6 aromatic carbons (110-150 ppm) | [13] |

| IR Spectroscopy | Expected: N-H stretches (3300-3500 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-O stretch (~1250 cm⁻¹) | [15][16] |

| Mass Spectrometry | Expected: Molecular ion peaks [M]⁺ and [M+2]⁺ in ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes | [17] |

| Purity (HPLC) | ≥98% | [5][18] |

Interpretation of Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment. The spectrum should show a singlet corresponding to the three methoxy protons, a broad signal for the two amine protons, and a complex splitting pattern for the three distinct protons on the aromatic ring. ¹³C NMR will confirm the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key absorbances include the characteristic sharp N-H stretching bands of the primary amine, C-H stretching from the aromatic ring and methyl group, and the strong C-O ether stretch.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. A critical diagnostic feature for 2-Bromo-6-methoxyaniline is the isotopic pattern of bromine. The presence of two major peaks of nearly equal intensity, separated by 2 m/z units (e.g., at 201 and 203), is definitive evidence of a single bromine atom in the molecule.

-

Melting Point & HPLC: The melting point of the hydrochloride salt provides a useful measure of its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the final product, ensuring it meets the stringent requirements (typically ≥98%) for use in drug development.[5]

Visual Characterization Logic

Caption: Logic diagram illustrating the multi-technique approach to characterization.

Conclusion

This technical guide has detailed a reliable and well-documented methodology for the synthesis and characterization of 2-Bromo-6-methoxyaniline hydrochloride. By providing a clear mechanistic rationale, step-by-step protocols, and a comprehensive characterization framework, we offer researchers and drug development professionals the necessary tools to produce and validate this critical chemical intermediate. Adherence to the described safety protocols is paramount to ensure safe and successful laboratory operations. The strategic use of versatile building blocks like 2-Bromo-6-methoxyaniline hydrochloride is essential for advancing innovation in medicinal chemistry and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]

-

PubChem. 2-Bromo-6-methoxyaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene. [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Royal Society of Chemistry. [Link]

-

PubChem. 2-Bromoaniline. [Link]

- Google Patents.

- Google Patents.

-

Georgia Southern University. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

NIST WebBook. 2-Bromo-4-chloroaniline. [Link]

-

Organic Syntheses. sulfanilamide. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]

- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Bromoaniline(615-36-1) IR Spectrum [m.chemicalbook.com]

- 17. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 18. chemscene.com [chemscene.com]

A Technical Guide to the Safe Handling of 2-Bromo-6-methoxyaniline Hydrochloride for Research and Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Bromo-6-methoxyaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice. The information is primarily based on the free base, 2-Bromo-6-methoxyaniline, as its safety data is more readily available and its toxicological profile is expected to be the primary driver of the hydrochloride salt's hazards.

Compound Identification and Key Properties

2-Bromo-6-methoxyaniline is an aromatic amine derivative used as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.[1] Its molecular structure, featuring bromine and methoxy substituents on an aniline ring, dictates its reactivity and toxicological profile.[1]

| Property | Data | Source(s) |

| Chemical Name | 2-Bromo-6-methoxyaniline | [2][3] |

| Synonym(s) | 6-Bromo-o-anisidine; 2-Amino-3-bromoanisole | [4] |

| CAS Number | 5473-01-8 | [3][4][5][6] |

| Molecular Formula | C₇H₈BrNO | [1][3][7] |

| Molecular Weight | 202.05 g/mol | [1][3][7] |

| Physical Form | Liquid or solid (may vary with purity/temp) | [6] |

| Boiling Point | ~251.3 °C at 760 mmHg | [6] |

| Flash Point | ~105.8 °C | [6] |

Hazard Identification and GHS Classification

Understanding the specific hazards associated with 2-Bromo-6-methoxyaniline is the foundation of its safe use. The compound is classified as harmful and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.[8]

| GHS Classification | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4][6][7] |

| Signal Word | Warning | [3][4][6][7] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [3][4][6] |

| Precautionary Statements | A comprehensive list includes P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501. | [6][9] |

The Hierarchy of Controls: A Foundational Safety Philosophy

Effective laboratory safety relies on a multi-layered approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. It is a foundational principle that should guide all procedural and experimental design.

Caption: The Hierarchy of Controls prioritizes safety measures.

Exposure Controls and Personal Protective Equipment (PPE)

Based on the hazard assessment, robust exposure controls are mandatory. Engineering controls are the primary barrier, supplemented by appropriate PPE.

Engineering Controls: All work involving 2-Bromo-6-methoxyaniline hydrochloride must be conducted in a properly functioning chemical fume hood.[8][10] This is non-negotiable and serves to minimize inhalation of vapors or dusts, which are harmful and may cause respiratory irritation.[4][10] The work area should be equipped with an easily accessible eyewash station and safety shower.[8][11][12]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully to provide adequate protection against the specific hazards of this compound.

| PPE Item | Specification & Rationale | Source(s) |

| Eye & Face Protection | Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][13] A face shield should be worn over goggles when there is a significant risk of splashes.[10] This protects against direct contact that causes serious eye irritation.[4] | [2][10][13] |

| Skin & Body Protection | A full-length, buttoned lab coat, long pants, and closed-toe shoes are required.[8] For larger quantities or splash risks, a chemically resistant apron is necessary.[10] This prevents accidental skin contact which can be harmful and cause irritation.[3][4] | [8][10] |

| Hand Protection | Wear chemical-resistant gloves inspected prior to use.[2] While nitrile gloves are common, for prolonged contact with anilines, gloves made of Butyl, Neoprene, or Viton are often recommended.[14] Always consult the glove manufacturer's compatibility chart.[14][15] Change gloves immediately if contaminated. | [2][14][15] |

| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood.[10] In the event of ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][10] Emergency responders require a self-contained breathing apparatus (SCBA).[2][9] | [2][9][10] |

Standard Operating Protocol for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Caption: A systematic workflow for handling the chemical safely.

Procedural Steps:

-

Preparation: Before handling, review this guide and the specific Safety Data Sheet (SDS).[8] Ensure all necessary PPE and spill cleanup materials are readily available. Verify that the chemical fume hood is functioning correctly.

-

Handling: Conduct all manipulations inside a chemical fume hood.[2][10] Avoid actions that generate dust.[16] Use spark-proof tools if ignition sources are present.[2]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4][16] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[9][11]

-

Post-Handling: Decontaminate all glassware and surfaces that may have come into contact with the chemical. The rinsate should be collected as hazardous waste.[10] Securely close the primary container.[9][16]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9][16] Some suppliers recommend storage at 4°C and protection from light.[6][7]

-

Security: The storage area should be locked up or otherwise accessible only to authorized personnel.[9][11]

-

Incompatibilities: Keep away from strong oxidizing agents and other incompatible materials as listed in the SDS.[9]

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

Immediate action is required upon any exposure. Show the SDS to attending medical personnel.[11]

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. | [2][9][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2][9][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. | [2][9][11][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or physician immediately. | [2][9][11] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[2][9]

-

Specific Hazards from Combustion: Thermal decomposition can release highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[9]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][9][16]

Accidental Release and Spill Management

A clear, pre-planned response to spills is essential to ensure safety and minimize environmental contamination.

Caption: A decision-based workflow for spill response.

Spill Cleanup Protocol:

-

Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[2] Remove all sources of ignition.[2][9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2][9]

-

Protect: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye/face protection.[2][9][16]

-

Contain: Prevent the spill from entering drains or waterways.[2][9][16] For solid spills, use dry cleanup procedures to avoid creating dust.[16]

-

Clean: Carefully sweep up or absorb the material with an inert, non-combustible material (e.g., sand, vermiculite).[9][16] Collect the material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[9][16]

-

Decontaminate: Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.

Waste Disposal Considerations

Disposal of 2-Bromo-6-methoxyaniline hydrochloride and its contaminated materials must be handled as hazardous waste in strict accordance with all applicable local, state, and federal regulations.

-

Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[10]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

-

Disposal: The sealed container should be disposed of through an approved hazardous waste disposal plant or your institution's Environmental Health & Safety (EHS) department.[9][11] Do not discharge to sewer systems.[2]

References

-

2-Bromo-6-methoxyaniline. PubChem, National Center for Biotechnology Information. [Link]

-

Safety in the M.I.T. Undergraduate Chemistry Laboratories. MIT Department of Chemistry. [Link]

-

Aniline Standard Operating Procedure. Washington State University. [Link]

-

Aniline Standard Operating Procedure. University of California, Irvine. [Link]

-

Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

-

Safety Guide in the laboratories. College of Science, King Saud University. [Link]

-

Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Cole-Parmer. [Link]

-

4-Bromo-2-methoxyaniline. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 5473-01-8|2-Bromo-6-methoxyaniline|BLD Pharm [bldpharm.com]

- 6. 2-Bromo-6-methoxyaniline | 5473-01-8 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. aksci.com [aksci.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. web.mit.edu [web.mit.edu]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. carlroth.com [carlroth.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Procurement of 2-Bromo-6-methoxyaniline Hydrochloride: A Technical Guide for Researchers

For Immediate Release

In the landscape of pharmaceutical research and drug development, the strategic selection of chemical intermediates is a critical determinant of project success. This in-depth technical guide addresses the procurement and handling of 2-Bromo-6-methoxyaniline hydrochloride (CAS No. 861084-02-8), a key building block in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of reputable commercial suppliers, quality considerations, and best practices for its application.

Introduction: The Strategic Importance of 2-Bromo-6-methoxyaniline Hydrochloride in Drug Discovery

2-Bromo-6-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a versatile precursor in the synthesis of complex molecular architectures. The presence of bromo, methoxy, and amino functionalities on the phenyl ring offers multiple reaction sites for diversification, making it a valuable component in the medicinal chemist's toolbox.[1] Substituted anilines are prevalent motifs in numerous drug candidates; however, their metabolic instability can sometimes pose challenges, leading to potential toxicity.[2][3] The careful selection of specific isomers and salt forms, such as the hydrochloride salt of 2-bromo-6-methoxyaniline, can offer advantages in terms of stability, solubility, and handling properties, thereby mitigating some of the risks associated with the aniline scaffold.[4]

Identifying Commercial Suppliers: A Comparative Analysis

A thorough investigation has identified several commercial suppliers offering 2-Bromo-6-methoxyaniline hydrochloride. The following table provides a comparative summary to aid in the selection process. It is imperative to note that while many suppliers list the free base (2-Bromo-6-methoxyaniline, CAS No. 5473-01-8), the focus of this guide is the hydrochloride salt (CAS No. 861084-02-8).

| Supplier | Product Name | CAS Number | Noted Purity/Grades | Additional Information |

| BLD Pharm | 2-Bromo-6-methoxyaniline hydrochloride | 861084-02-8 | Research Grade | Offers a range of related brominated and methoxylated anilines.[5] |

| CymitQuimica | 2-Bromo-6-methoxyaniline hydrochloride | 861084-02-8 | Laboratory Use | Provides chemical properties and an inquiry platform for quotes.[6] |

| ChemicalBook | 2-Bromo-6-methoxy-phenylamine hydrochloride | 861084-02-8 | Varies by supplier | A platform listing multiple suppliers such as JW & Y Pharmlab Co., Ltd. and Nanjing Meihao Pharmaceutical Technology Co., Ltd.[7] |

| Kuujia.com | 2-Bromo-6-methoxyaniline hydrochloride | 861084-02-8 | Varies by supplier | Lists various suppliers and provides access to news and literature.[2] |

| BIOFOUNT | 2-bromo-6-methoxyaniline hydrochloride | 861084-02-8 | For research use as a drug impurity reference or reagent. | Provides links to download NMR, COA, HPLC, and MSDS.[8] |

| Angel Pharmatech Ltd. | 2-bromo-6-methoxyaniline hydrochloride | 861084-02-8 | Not specified | Listed as a supplier on various chemical sourcing platforms.[9] |

Quality Specifications and Documentation: Ensuring Experimental Integrity

For researchers and drug development professionals, the purity and comprehensive documentation of a chemical intermediate are paramount. When procuring 2-Bromo-6-methoxyaniline hydrochloride, the following documents should be requested and reviewed:

-

Certificate of Analysis (CoA): This document provides lot-specific information on the purity of the compound, typically determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. It will also detail physical properties and confirm the identity of the substance.

-

Safety Data Sheet (SDS): The SDS is a critical document outlining the potential hazards, handling precautions, storage requirements, and emergency procedures for the chemical.[10] For aniline derivatives, it is important to pay close attention to toxicity warnings, as they can be harmful if swallowed, in contact with skin, or inhaled.[11]

It is crucial to ensure that the supplier provides comprehensive analytical data. Some suppliers, like Sigma-Aldrich, may offer certain compounds for early discovery research with a disclaimer that they do not collect analytical data, placing the responsibility on the buyer to confirm identity and purity.[12] For later-stage development and manufacturing, sourcing from a supplier who provides detailed and validated documentation is essential.

Safe Handling and Storage Protocol

The safe handling and storage of 2-Bromo-6-methoxyaniline hydrochloride are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

In case of insufficient ventilation, wear a suitable respiratory mask.

Handling:

-

Avoid contact with skin and eyes.[13]

-

Do not eat, drink, or smoke when using this product.[13]

-

Wash hands thoroughly after handling.[13]

-

Handle in a well-ventilated area to avoid inhalation of dust or vapors.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store in a cool place, protected from light.

-

Some suppliers recommend storage under an inert atmosphere.

The following diagram illustrates a recommended workflow for the evaluation and procurement of 2-Bromo-6-methoxyaniline hydrochloride:

Caption: Supplier Evaluation and Procurement Workflow.

Application in Medicinal Chemistry: A Note on Synthesis and Utility

Substituted anilines like 2-Bromo-6-methoxyaniline are foundational in the synthesis of a wide array of bioactive molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds, respectively.[14] These reactions are pivotal in constructing the core scaffolds of many pharmaceutical agents.

The strategic placement of the methoxy group can influence the electronic properties of the aniline ring and provide a site for potential metabolic interactions or further functionalization. The primary amino group is a key site for amide bond formation, a ubiquitous linkage in drug molecules.

While the aniline moiety is a common structural alert due to potential metabolic bioactivation, medicinal chemists have developed strategies to mitigate these risks.[4] These can include the introduction of flanking groups to sterically hinder metabolic oxidation or the use of bioisosteric replacements.[15][16] The use of the hydrochloride salt can also improve the physicochemical properties of the molecule, aiding in formulation and bioavailability.

Conclusion

The procurement of high-quality chemical intermediates is a cornerstone of successful research and development in the pharmaceutical industry. For a specialized reagent like 2-Bromo-6-methoxyaniline hydrochloride, a diligent approach to supplier selection, thorough documentation review, and strict adherence to safe handling protocols are essential. By leveraging the information and workflows presented in this guide, researchers can confidently source this valuable building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. [Link]

-

ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

BIOFOUNT. 2-bromo-6-methoxyaniline hydrochloride. [Link]

-

LookChem. 2-bromo-6-methoxyaniline hydrochloride. [Link]

-

ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

Kuujia.com. Cas no 861084-02-8 (2-Bromo-6-methoxyaniline hydrochloride). [Link]

-

OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]

-

PubChem. 2-Bromo-6-methoxyaniline. [Link]

-

ACS Publications. (2014). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cresset-group.com [cresset-group.com]

- 3. biopartner.co.uk [biopartner.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1160574-43-5|2,4-Dibromo-3,6-dimethoxyaniline|BLD Pharm [bldpharm.com]

- 6. 2-Bromo-6-methoxyaniline hydrochloride | CymitQuimica [cymitquimica.com]

- 7. 2-Bromo-6-methoxy-phenylamine hydrochloride | 861084-02-8 [chemicalbook.com]

- 8. 861084-02-8|2-bromo-6-methoxyaniline hydrochloride|2-bromo-6-methoxyaniline hydrochloride|-范德生物科技公司 [bio-fount.com]

- 9. chem-space.com [chem-space.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. news.umich.edu [news.umich.edu]

- 16. researchgate.net [researchgate.net]

Potential applications of 2-Bromo-6-methoxyaniline hydrochloride in organic chemistry

An In-Depth Technical Guide to the Applications of 2-Bromo-6-methoxyaniline Hydrochloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-methoxyaniline hydrochloride (CAS No: 5473-01-8) emerges as a highly valuable and versatile building block, particularly for the synthesis of novel pharmaceutical compounds and functional materials.[1][2] Its structure, featuring an aniline core substituted with a bromine atom and a methoxy group at the ortho positions, provides a unique combination of reactive sites. The hydrochloride salt form enhances the compound's stability and simplifies handling and storage compared to the free base.[3]

The strategic placement of the bromo, methoxy, and amino functionalities dictates its reactivity, making it a key intermediate for a range of chemical transformations. This guide provides a comprehensive overview of the core reactivity, key synthetic applications, and practical methodologies involving 2-Bromo-6-methoxyaniline hydrochloride, offering field-proven insights for its effective utilization in research and development.

| Property | Value |

| CAS Number | 5473-01-8[4] |

| Molecular Formula | C₇H₈BrNO[2][5] |

| Molecular Weight | 202.05 g/mol [1][5] |

| Appearance | Solid[2] |

| Synonyms | 2-Amino-3-bromoanisole; 6-Bromo-o-anisidine[6] |

Core Reactivity and Strategic Considerations

The synthetic utility of 2-Bromo-6-methoxyaniline hydrochloride is rooted in the distinct electronic and steric properties imparted by its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are both electron-donating, activating the aromatic ring towards electrophilic attack. Conversely, the bromine (-Br) atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. The ortho-relationship of these groups creates a specific steric and electronic environment that can be exploited for regioselective transformations.

The primary reactive sites are:

-

The Bromo Group (C2): The carbon-bromine bond is the principal site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

The Amino Group (C1): The nucleophilic amino group can participate in a wide array of reactions, including acylation, alkylation, and diazotization. It is also the site of protonation in the hydrochloride salt.

-

The Aromatic Ring: While activated, the ring positions are sterically hindered, influencing the feasibility and outcome of electrophilic aromatic substitution reactions.

Caption: Key reactive sites on the 2-Bromo-6-methoxyaniline scaffold.

Pivotal Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-Br bond makes 2-Bromo-6-methoxyaniline an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for constructing C-N and C-C bonds.[7][8][9]

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[7] In this context, 2-Bromo-6-methoxyaniline serves as the aryl halide component, enabling the introduction of a second, diverse amino group to create complex diamine structures prevalent in pharmacologically active molecules.

The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, and base to overcome potential substrate inhibition and achieve high yields.[10][11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly employed to facilitate the catalytic cycle.[10]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination [12]

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 2-Bromo-6-methoxyaniline hydrochloride (1.0 mmol), the desired amine partner (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare the catalyst system by mixing a palladium source, such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand, like BINAP (0.04 mmol).

-

Reaction Execution: Add degassed, anhydrous toluene (5 mL) to the substrate mixture via cannula, followed by the catalyst solution.

-

Heating: Heat the resulting mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic mixture with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Causality Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. The strong base is required to deprotonate the amine coupling partner and facilitate the reductive elimination step of the catalytic cycle.[7][10]

Suzuki-Miyaura Coupling: Crafting Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and high functional group tolerance.[9][13] Using 2-Bromo-6-methoxyaniline as the electrophilic partner, a vast array of aryl, heteroaryl, alkyl, and alkenyl groups can be introduced at the C2 position via reaction with a corresponding boronic acid or ester.[9][14] This reaction is instrumental in building the biaryl scaffolds common in medicinal chemistry.[15]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling [13][16]

-

Reaction Setup: To a dry round-bottom flask, add 2-Bromo-6-methoxyaniline hydrochloride (1.0 mmol), the arylboronic acid (1.5 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

-

Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL). Purge the flask with argon or nitrogen for 15 minutes.

-

Heating: Heat the reaction mixture to 90 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Causality Note: The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center. The water in the solvent system often helps to dissolve the inorganic base and can accelerate the reaction.[13]

Gateway to Heterocyclic Scaffolds

Heterocyclic systems are foundational motifs in a vast number of pharmaceuticals, agrochemicals, and materials.[17][18][19] 2-Bromo-6-methoxyaniline serves as an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[1]

Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines